

General Principles of Peptide-Based T-Cell Antigens in Solid Tumors

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Compound of Interest

Compound Name: Tapderimotide

Cat. No.: B15136296

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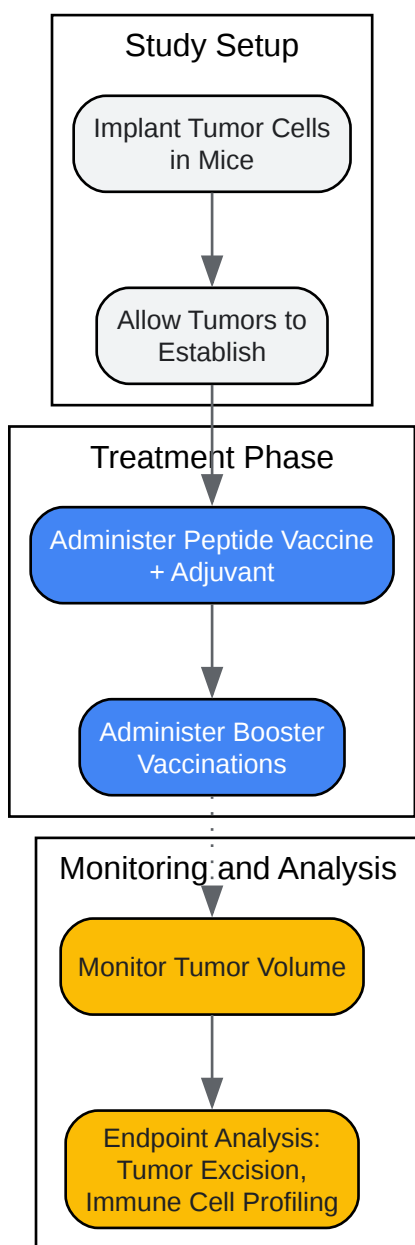
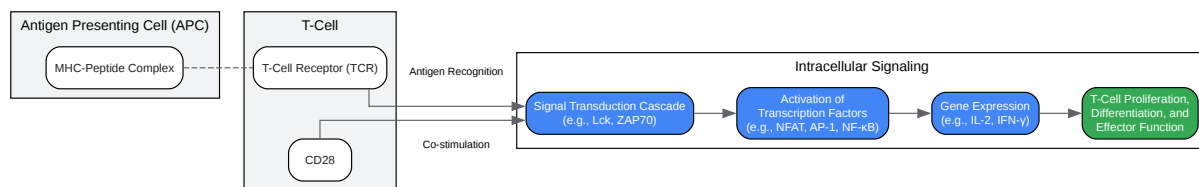
Peptide-based cancer immunotherapies are designed to elicit a T-cell response against tumor cells. These peptides are typically short amino acid sequences that correspond to tumor-associated antigens (TAAs) or tumor-specific neoantigens.

- **Tumor-Associated Antigens (TAAs):** These are proteins that are overexpressed on tumor cells compared to normal cells.
- **Tumor-Specific Neoantigens:** These arise from mutations within the tumor DNA and are therefore unique to the cancer cells. Neoantigen-based therapies are highly specific to the tumor, minimizing the risk of off-tumor toxicities.

The general mechanism involves the administration of these peptides, often with an adjuvant to stimulate the immune system. The peptides are taken up by antigen-presenting cells (APCs), such as dendritic cells, which then process and present them on their surface via Major Histocompatibility Complex (MHC) molecules. This presentation allows for the recognition and activation of tumor-specific T-cells, which can then identify and kill cancer cells expressing the target antigen.

Signaling Pathway for T-Cell Activation by a Peptide Antigen

The following diagram illustrates a simplified signaling cascade initiated upon T-cell recognition of a tumor antigen presented by an APC.



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Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com